molecular formula C3H10ClN3S B15047535 2-(2-sulfanylethyl)guanidine;hydrochloride CAS No. 19767-44-3

2-(2-sulfanylethyl)guanidine;hydrochloride

Cat. No.: B15047535
CAS No.: 19767-44-3
M. Wt: 155.65 g/mol
InChI Key: QDGRANVCLYGLDL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-sulfanylethyl)guanidine;hydrochloride typically involves the reaction of guanidine with 2-chloroethylthiol under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group replaces the chlorine atom, forming the desired product .

Industrial Production Methods

Industrial production of guanidine derivatives, including this compound, often involves the melting of ammonium salts with urea or the use of urea production wastes. These methods are cost-effective and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-sulfanylethyl)guanidine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-sulfanylethyl)guanidine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-sulfanylethyl)guanidine;hydrochloride involves its interaction with molecular targets such as acetylcholine receptors. It enhances the release of acetylcholine following a nerve impulse, which helps in reducing muscle weakness and fatigue. Additionally, it slows the rates of depolarization and repolarization of muscle cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-sulfanylethyl)guanidine;hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and its potential therapeutic applications. Its thiol group provides additional reactivity compared to other guanidine derivatives .

Properties

CAS No.

19767-44-3

Molecular Formula

C3H10ClN3S

Molecular Weight

155.65 g/mol

IUPAC Name

2-(2-sulfanylethyl)guanidine;hydrochloride

InChI

InChI=1S/C3H9N3S.ClH/c4-3(5)6-1-2-7;/h7H,1-2H2,(H4,4,5,6);1H

InChI Key

QDGRANVCLYGLDL-UHFFFAOYSA-N

Canonical SMILES

C(CS)N=C(N)N.Cl

Origin of Product

United States

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